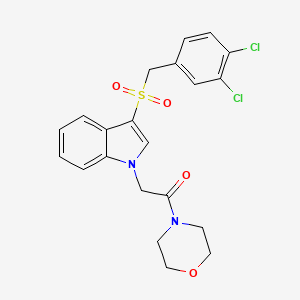
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry and biology. This compound features a unique structure that combines a sulfonyl group, an indole ring, and a morpholinoethanone moiety, making it a subject of interest for various chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps:
Formation of 3,4-dichlorobenzylsulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzyl chloride with chlorosulfonic acid under controlled conditions.
Indole Derivative Preparation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling Reaction: The 3,4-dichlorobenzylsulfonyl chloride is then reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonyl-indole intermediate.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the morpholinoethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidized Indole Derivatives: Resulting from oxidation reactions.
Reduced Sulfonyl Compounds: Formed through reduction processes.
Substituted Morpholinoethanone Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also investigated for its potential use in agrochemicals and as a component in high-performance polymers.
Wirkmechanismus
The mechanism of action of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.
Indole-3-carbinol: Shares the indole ring structure but lacks the sulfonyl and morpholinoethanone groups.
Morpholinoethanone derivatives: Compounds with similar morpholinoethanone moieties but different substituents.
Uniqueness
What sets 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[3-[(3,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c22-17-6-5-15(11-18(17)23)14-30(27,28)20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOMOYDUHNORFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)



![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
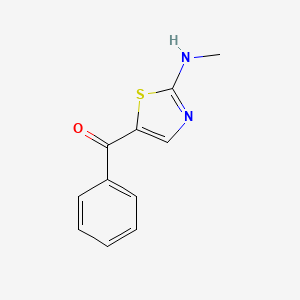
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2928287.png)
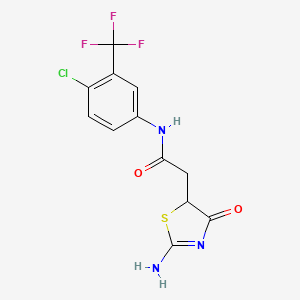
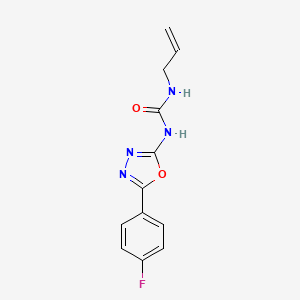
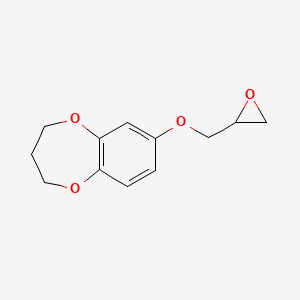
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2928292.png)

